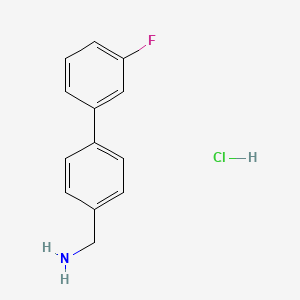

c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride

Description

c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride (CAS 893649-06-4) is a biphenyl-methylamine derivative with a fluorine substituent at the 3' position of the biphenyl ring. Its molecular formula is C₁₃H₁₃ClFN, and it has a molecular weight of 237.70 g/mol . Structurally, it consists of a biphenyl scaffold with a methylamine group at the 4-position and a fluorine atom at the 3'-position, making it a candidate for structure-activity relationship (SAR) studies in drug discovery .

Properties

IUPAC Name |

[4-(3-fluorophenyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11;/h1-8H,9,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALJWFXWGPSSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride typically involves the following steps:

Biphenyl Derivative Formation: The starting material, biphenyl, undergoes halogenation to introduce the fluorine atom at the 3' position.

Amination: The fluorobiphenyl derivative is then subjected to amination to introduce the methylamine group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxidation can yield biphenylquinones and other oxo derivatives.

Reduction Products: Reduction can produce amines and other reduced forms.

Substitution Products: Substitution reactions can lead to the formation of various functionalized biphenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact effectively with biological targets, enhancing drug efficacy.

Case Study:

A study demonstrated the synthesis of novel compounds derived from this compound that exhibited promising activity against serotonin receptors, which are critical in the treatment of mood disorders .

Chemical Research

Structure-Activity Relationship (SAR) Studies:

The compound plays a vital role in SAR studies, where researchers investigate how variations in chemical structure affect biological activity. This research is crucial for optimizing drug candidates and understanding their mechanisms of action.

Data Table: SAR Findings

| Compound Structure | Activity Level | Notes |

|---|---|---|

| c-(3'-Fluorobiphenyl-4-yl)methylamine | High | Potent agonist at 5-HT receptors |

| Variants with different substituents | Variable | Altered receptor selectivity |

Material Science

Advanced Material Development:

Due to its unique chemical properties, this compound is used in creating advanced materials such as polymers and coatings. These materials exhibit enhanced performance characteristics, including improved thermal stability and chemical resistance.

Application Example:

Research has shown that incorporating this compound into polymer matrices results in materials with superior mechanical properties, making them suitable for high-performance applications .

Biochemical Assays

Reagent for Biomolecule Detection:

The compound serves as a reagent in various biochemical assays, facilitating the detection of specific biomolecules. This application is particularly relevant in diagnostic settings where accurate biomarker identification is crucial.

Case Study:

In a diagnostic assay for a neurodegenerative disease, this compound was utilized to enhance the sensitivity of detection methods, leading to improved diagnostic accuracy .

Environmental Studies

Chemical Behavior Analysis:

Researchers employ this compound to study its environmental behavior and degradation under various conditions. This research contributes to understanding the compound's impact on ecosystems and informs regulatory decisions.

Findings Summary:

Studies indicate that the compound degrades under UV light exposure, suggesting potential environmental risks if released improperly into ecosystems. Further research is ongoing to establish safe handling practices .

Mechanism of Action

The mechanism by which c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobiphenyl moiety may interact with enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects

- Fluorine (3'-F) : The fluorine atom in the target compound is electron-withdrawing, which may enhance binding affinity to enzymes or receptors through dipole interactions or hydrogen bonding. Its small size minimizes steric hindrance .

- Methoxy (3'-OCH₃) : The methoxy group in c-(3'-Methoxy-biphenyl-4-yl)methylamine HCl is electron-donating, improving solubility in polar solvents. However, it may reduce metabolic stability compared to fluorine .

Positional Isomerism

The 3'-fluorine substituent in the target compound versus the 4'-chlorine in [4-(4-Chlorophenyl)phenyl]methylamine HCl alters spatial orientation, affecting interactions with target proteins. For example, 3'-substituents may occupy different pockets in enzyme active sites compared to 4'-substituents .

Research Findings and Implications

- SAR Insights : Fluorine and chlorine substituents optimize balance between lipophilicity and solubility, while methoxy groups prioritize solubility. The 3'-position may favor target engagement in certain enzyme systems .

- Pharmacokinetics : The methylamine group in the target compound increases basicity and bioavailability compared to the primary amine in (3'-Fluorobiphenyl-4-yl)amine HCl .

- Therapeutic Potential: Further studies are needed to explore whether the target compound shares Butenafine’s antifungal mechanism or exhibits novel bioactivity .

Biological Activity

c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride is an organofluorine compound with a unique biphenyl structure, characterized by a fluorine atom at the 3' position of one phenyl ring and a methylamine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of fluorine is known to enhance the binding affinity of compounds to biological targets, which can lead to improved pharmacological profiles.

Chemical Structure and Properties

The molecular formula for this compound is C14H16ClF N, and its structure allows it to interact with various biomolecules. The fluorinated biphenyl moiety introduces both aromatic and aliphatic characteristics, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly proteins and enzymes. The electronegative fluorine atom enhances binding affinity, modulating various biological pathways. This compound has been studied for its effects on sodium channels, which are critical in neuronal signaling.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

- Anticonvulsant Activity : In studies involving animal models, the compound demonstrated potent anticonvulsant activity. For example, modifications in the biphenyl structure were shown to influence receptor binding and downstream signaling effects, enhancing its efficacy against seizures .

- Binding Affinity : The introduction of fluorine has been associated with increased binding affinity to biological targets. Studies have shown that compounds with similar structures exhibit varying degrees of potency based on their substituents .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented in the table below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Fluorobiphenyl | Biphenyl with fluorine at para position | Stronger electron-withdrawing effect at para position |

| 3-Fluorobiphenyl | Biphenyl with fluorine at meta position | Different electronic properties affecting reactivity |

| N-(4-Fluorobiphenyl)ethylamine hydrochloride | Ethylene chain connecting to biphenyl | Enhanced lipophilicity due to ethylene chain |

| 4-(Trifluoromethyl)aniline | Aniline derivative with trifluoromethyl group | Greater steric hindrance and hydrophobicity |

This compound stands out due to its specific substitution pattern, which significantly influences both its biological activity and chemical reactivity compared to other similar compounds .

Case Studies

Several studies have explored the biological activity of this compound:

- Anticonvulsant Efficacy : In an experimental setup involving rat models, the compound was administered orally, showing superior anticonvulsant activity compared to non-fluorinated analogs. The effectiveness was quantified using the maximal electroshock (MES) test, where it exhibited lower ED50 values than several reference compounds .

- Sodium Channel Modulation : Research focusing on sodium channel kinetics revealed that this compound significantly altered fast and slow inactivation properties of these channels, indicating its potential as a therapeutic agent for neurological disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for c-(3'-Fluorobiphenyl-4-yl)methylamine hydrochloride, and how can reaction conditions be optimized for laboratory-scale preparation?

- Methodology : The compound can be synthesized via functionalization of methylamine hydrochloride with fluorobiphenyl groups. Key steps include:

- Hofmann rearrangement : React acetamide derivatives with bromine gas to generate methylamine intermediates .

- Nucleophilic substitution : Introduce the fluorobiphenyl moiety using Suzuki-Miyaura coupling or direct alkylation under inert conditions (e.g., N₂ atmosphere) .

- Purification : Recrystallize the hydrochloride salt from ethanol or anhydrous ether, ensuring stoichiometric excess of HCl to prevent free base formation .

- Optimization : Control reaction temperature (0–5°C for exothermic steps) and use anhydrous solvents to minimize hydrolysis byproducts.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm biphenyl coupling patterns (e.g., meta-fluorine integration at δ 7.2–7.8 ppm) and methylamine proton signals (δ 2.5–3.0 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) to detect impurities <0.1% .

- Elemental Analysis : Verify Cl⁻ content (~18.5% w/w) to confirm stoichiometric hydrochloride formation .

Q. How should this compound be stored to ensure long-term stability?

- Methodology :

- Store in airtight, light-resistant containers under inert gas (argon) at –20°C.

- Avoid aqueous solutions; reconstitute in dry DMSO or ethanol for biological assays to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize methylamine hydrochloride concentrations in microbial expression systems without inhibiting cell growth?

- Methodology :

- Dose-response studies : In Pichia pastoris, concentrations >1.5% (w/v) reduce biomass but enhance enzyme induction. Balance between induction and toxicity using fed-batch strategies:

| Concentration (%) | Biomass (OD₆₀₀) | Enzyme Activity (U/mL) |

|---|---|---|

| 1.0 | 12.5 | 45 |

| 1.5 | 10.8 | 68 |

| 3.0 | 5.1 | 52 |

| (Adapted from ) |

- Carbon supplementation : Add 0.75% glycerol to sustain growth under high methylamine hydrochloride stress .

Q. What strategies resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Polymorph screening : Use DSC/TGA to identify hydrate/anhydrate forms affecting solubility .

- pH-solubility profiling : Adjust pH below the compound’s pKa (~8.2) using 0.1M HCl to enhance aqueous solubility (>85% ionization) .

- Co-solvent systems : Test ethanol-water mixtures (30:70 v/v) to balance polarity and dissolution kinetics .

Q. How can mechanistic studies differentiate between SN1 and SN2 pathways in fluorobiphenyl functionalization of methylamine hydrochloride?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated methylamine to identify transition-state geometry .

- Stereochemical analysis : Chiral HPLC to detect racemization (indicative of SN1) or retention of configuration (SN2) .

- Leaving group studies : Replace chloride with tosylate; faster rates support SN2 mechanisms .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound in mammalian cell lines?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.